Home > Products > Screening Compounds P32362 > Vocacapsaicin hydrochloride
Vocacapsaicin hydrochloride - 1931116-92-5

Vocacapsaicin hydrochloride

Catalog Number: EVT-10991861
CAS Number: 1931116-92-5
Molecular Formula: C26H42ClN3O4
Molecular Weight: 496.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vocacapsaicin hydrochloride is a synthetic derivative of capsaicin, the active component found in chili peppers. Capsaicin is known for its pungent flavor and its ability to induce a burning sensation when consumed. The hydrochloride form enhances its solubility in water, making it more suitable for various scientific and medical applications. This compound is classified under the category of capsaicinoids, which are responsible for the heat in peppers.

Classification
  • Chemical Class: Capsaicinoids
  • IUPAC Name: N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-vanillyl-6-nonenamide hydrochloride
  • Molecular Formula: C₁₈H₂₃ClN₂O₃
Synthesis Analysis

Methods

The synthesis of Vocacapsaicin hydrochloride typically involves several steps:

  1. Preparation of Vanillylamine: This is derived from vanillin through reductive amination.
  2. Formation of Nonenamide: The nonenamide chain is synthesized from a suitable fatty acid.
  3. Coupling Reaction: Vanillylamine is coupled with the nonenamide to produce capsaicin.
  4. Hydrochloride Formation: The final step involves reacting capsaicin with hydrochloric acid to form Vocacapsaicin hydrochloride.

Technical Details

The synthesis can be performed using standard organic chemistry techniques, including refluxing, extraction, and purification through chromatographic methods such as high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

Vocacapsaicin hydrochloride features a complex structure that includes:

  • A vanillyl group (derived from vanillin)
  • An amide bond connecting to a nonenamide chain
  • A hydroxyl group contributing to its solubility properties

Data

  • Molecular Weight: Approximately 360.84 g/mol
  • Melting Point: The melting point can vary based on purity but typically ranges around 140–150 °C.
Chemical Reactions Analysis

Reactions

Vocacapsaicin hydrochloride can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze back to capsaicin and hydrochloric acid.
  2. Oxidation: The hydroxyl group can be oxidized to form a ketone.
  3. Alkylation: It can participate in alkylation reactions due to the presence of the amine group.

Technical Details

These reactions are typically studied under controlled laboratory conditions to understand the stability and reactivity of the compound.

Mechanism of Action

Process

The mechanism of action of Vocacapsaicin hydrochloride primarily involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) channels located on sensory neurons.

  1. Activation of TRPV1: When Vocacapsaicin hydrochloride binds to TRPV1, it induces a conformational change that opens the channel.
  2. Calcium Influx: This results in an influx of calcium ions into the cell, leading to depolarization and the sensation of heat or pain.
  3. Desensitization: Prolonged exposure can lead to desensitization of these receptors, which is why it is used therapeutically for pain relief.

Data

Studies indicate that compounds like Vocacapsaicin hydrochloride can effectively reduce pain signals by modulating TRPV1 activity, making them valuable in pain management therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride moiety; also soluble in ethanol and methanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Solutions are generally acidic due to the presence of hydrochloric acid.
Applications

Scientific Uses

Vocacapsaicin hydrochloride has several applications in scientific research and medicine:

  1. Pain Management: Used in topical formulations for treating neuropathic pain and arthritis.
  2. Research Tool: Employed in studies investigating pain pathways and sensory neuron behavior.
  3. Pharmaceutical Development: Investigated for potential use in developing new analgesics that target TRPV1 receptors without causing desensitization.
Introduction to Vocacapsaicin Hydrochloride

Development Rationale for Non-Opioid Analgesic Agents

The imperative to develop effective non-opioid analgesics stems from the profound public health crisis of opioid addiction, with over 90,000 annual opioid-related deaths in the United States alone. Surgical interventions represent a significant gateway to opioid dependence, with approximately 30 million surgeries annually requiring non-over-the-counter postoperative pain management. Alarmingly, 10% of surgical patients report subsequent opioid dependence or addiction, creating an urgent need for non-opioid therapeutic alternatives that effectively manage acute pain without addiction potential [3] [8] [10].

Vocacapsaicin hydrochloride addresses core limitations in postoperative pain management paradigms, where conventional multimodal approaches (combining acetaminophen, nonsteroidal anti-inflammatory drugs, gabapentinoids, and local anesthetics) still leave 75% of patients experiencing significant postoperative pain. These approaches primarily offer only short-term analgesia, typically lasting less than 24 hours, creating an analgesic gap during the critical 3-7 day postoperative recovery period when pain intensity peaks and opioid consumption is highest. This therapeutic gap directly contributes to persistent opioid use, with studies demonstrating that opioid consumption beyond postoperative day 5 significantly increases the risk of long-term dependence [1] [6] [10].

Clinical validation of vocacapsaicin's opioid-sparing potential emerged from rigorous phase 2 trials in standardized surgical pain models. In bunionectomy patients, a single intraoperative administration of 0.30 mg/mL vocacapsaicin hydrochloride reduced opioid consumption by 50% over 96 hours compared to placebo. Critically, 26% of vocacapsaicin-treated patients required no postoperative opioids whatsoever, versus only 5% in the placebo group. Furthermore, 100% of vocacapsaicin-treated patients ceased opioid use by postoperative day 5, while 16% of placebo patients still required opioids at this critical juncture, with 8% continuing usage at two weeks [1] [3] [6]. These findings demonstrate vocacapsaicin's potential to disrupt the transition from acute to persistent opioid use.

Table 1: Key Efficacy Endpoints from Phase 2 Bunionectomy Trial (0.30 mg/mL Vocacapsaicin vs. Placebo)

EndpointVocacapsaicinPlaceboP-valueReduction vs. Placebo
Area-under-curve pain score (0-96h)134 NRS*h199 NRS*h0.00533%
Patients requiring no opioids (0-96h)26%5%0.0255.2-fold improvement
Total opioid consumption (0-96h)50% reductionBaseline0.00250%
Patients off opioids by day 5100%84%0.00116% absolute improvement

The therapeutic rationale extends beyond addiction prevention to functional recovery enhancement. In total knee arthroplasty patients, another validated model of severe postoperative pain, vocacapsaicin administration enabled 90% of patients to ambulate 30 meters by 72 hours postoperatively compared to only 63% of placebo-treated patients. This acceleration of functional recovery underscores the compound's potential to facilitate rehabilitation while minimizing opioid-related sedation and cognitive impairment [6] [10]. These outcomes align with evolving healthcare policies such as the United States' Non-Opioids Prevent Addiction in the Nation Act, which aims to improve reimbursement pathways for non-opioid pain management strategies [10].

Role of Transient Receptor Potential Vanilloid 1 Agonists in Pain Management Therapeutics

The therapeutic strategy underlying vocacapsaicin hydrochloride centers on selective targeting of the Transient Receptor Potential Vanilloid 1 receptor, a ligand-gated nonselective cation channel predominantly expressed on unmyelinated C-fiber nociceptors. These peripheral sensory neurons specifically transmit dull, aching pain sensations characteristic of postoperative and tissue-injury pain. Unlike local anesthetics that non-specifically block all neuronal activity, Transient Receptor Potential Vanilloid 1 agonism offers a mechanistically distinct approach that selectively modulates pain-conducting nerve fibers while preserving normal sensation, proprioception, and motor function [3] [6] [9].

The molecular pharmacology involves a biphasic neural response: initial Transient Receptor Potential Vanilloid 1 activation elicits transient neuronal excitation with cation influx (primarily calcium), followed by prolonged receptor desensitization and reversible defunctionalization of nociceptive terminals. This defunctionalization manifests as inhibited neurotransmitter release, reduced membrane expression of pain-transducing receptors, and retraction of peripheral nerve terminals from the inflammatory milieu. Crucially, this occurs without neuronal destruction, allowing natural recovery of function over weeks to months. The therapeutic outcome is sustained, selective analgesia in the affected tissue region without the numbness or motor blockade associated with local anesthetics [2] [6] [9].

Capsaicin, the active metabolite of vocacapsaicin, represents the prototypical Transient Receptor Potential Vanilloid 1 agonist but suffers from critical pharmaceutical limitations that have restricted its clinical utility. As a highly lipophilic molecule with poor water solubility, capsaicin resists formulation in aqueous vehicles suitable for tissue infiltration. Moreover, its intense initial agonism produces severe burning pain upon administration, necessitating co-administration of local anesthetics that complicate therapeutic regimens. These limitations historically confined capsaicin to topical applications with variable efficacy and tolerability [2] [6].

Vocacapsaicin hydrochloride overcomes these barriers through its innovative prodrug design, enabling targeted delivery of capsaigin to surgical sites while mitigating initial agonism-related discomfort. The compound's molecular modifications enhance water solubility by approximately 100-fold compared to native capsaicin, facilitating administration in standardized aqueous formulations. This allows homogeneous tissue distribution during surgical site administration, ensuring comprehensive exposure of injured tissues to the therapeutic agent [2] [4] [9]. Conversion kinetics studies demonstrate rapid prodrug activation following local administration, with peak capsaicin concentrations achieved within minutes at the target site, followed by swift clearance that minimizes systemic exposure and potential off-target effects [2] [4].

Positioning within Novel Prodrug-Based Analgesic Strategies

Vocacapsaicin hydrochloride exemplifies the therapeutic potential of rationally designed prodrugs to overcome pharmaceutical barriers inherent to established analgesic compounds. Its strategic molecular design centers on enhancing the deliverability of capsaicin while preserving its potent Transient Receptor Potential Vanilloid 1 pharmacology. The chemical structure incorporates a hydrophilic promoiety conjugated to the parent capsaicin molecule through a labile carbonate ester bond, creating the prodrug entity known chemically as (3aR,7aS)-1-[(4-hydroxy-3-methoxyphenyl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindol-6-yl (E)-8-methyl-6-nonenoate hydrochloride [4] [9].

This structural modification fundamentally transforms the physicochemical properties critical for clinical application. Where native capsaicin demonstrates minimal aqueous solubility (less than 0.001 mg/mL), limiting formulation options, vocacapsaicin hydrochloride achieves solubility exceeding 50 mg/mL in physiological buffers. This thousand-fold enhancement enables preparation in standardized aqueous vehicles compatible with surgical instillation and infiltration techniques. The conversion mechanism involves rapid, pH-dependent cyclization in physiological environments, cleaving the promoiety as an inactive cyclic urea metabolite (designated CA-101) while releasing pharmacologically active capsaicin directly at the site of administration [2] [4].

Table 2: Comparative Properties of Vocacapsaicin Hydrochloride Versus Capsaicin

PropertyVocacapsaicin HydrochlorideNative CapsaicinTherapeutic Advantage
Aqueous solubility>50 mg/mL<0.001 mg/mLEnables aqueous formulation for tissue infiltration
Conversion half-life<5 minutesNot applicableRapid activation at surgical site
Primary metabolitesCapsaicin + CA-101 (inactive)Vanillylamine, fatty acidsPredictable metabolic profile
Systemic exposure (Cmax)Undetectable plasma levelsVariable absorptionMinimized off-target effects
Administration toleranceWell-tolerated local instillationSevere burning painEliminates need for pretreatment anesthetics

This prodrug strategy achieves compartmentalized pharmacokinetics, where conversion occurs predominantly at the administration site rather than systemically. Preclinical models demonstrate undetectable plasma concentrations of capsaicin following local vocacapsaicin instillation, confirming minimal systemic absorption of either prodrug or active metabolite. The released capsaicin exhibits high tissue binding affinity, prolonging its local residence time at nociceptor-rich surgical sites while preventing redistribution into systemic circulation. This pharmacokinetic profile underpins the compound's durable analgesic effects, with clinical studies demonstrating significant pain reduction persisting for at least two weeks post-administration [1] [2] [6].

The therapeutic differentiation from existing extended-release local anesthetics is substantial. Liposomal bupivacaine, while extending analgesia to approximately 72 hours, produces non-selective neuronal blockade affecting sensory, motor, and proprioceptive functions. In contrast, vocacapsaicin's selective nociceptor defunctionalization preserves normal sensory and motor function, facilitating postoperative rehabilitation. Moreover, its effects persist beyond the drug's tissue residence time due to receptor-level modifications rather than passive drug release kinetics [3] [6]. This mechanistic distinction earned vocacapsaicin hydrochloride both Fast Track designation (2017) and Breakthrough Therapy designation (2018) from the United States Food and Drug Administration, recognizing its potential to address unmet needs in postsurgical pain management [3] [10].

The development trajectory positions vocacapsaicin hydrochloride as a paradigm-shifting approach within the expanding landscape of non-opioid analgesics. Its site-specific pharmacological action, extended duration of effect from a single administration, and preservation of normal neurological function represent significant advancements over current therapeutic options. As clinical development progresses, this prodrug strategy may establish a new therapeutic category targeting the neurobiological transition from acute to persistent pain states while addressing the public health imperative to reduce opioid dependence [1] [3] [6].

Properties

CAS Number

1931116-92-5

Product Name

Vocacapsaicin hydrochloride

IUPAC Name

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride

Molecular Formula

C26H42ClN3O4

Molecular Weight

496.1 g/mol

InChI

InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+;

InChI Key

WOJDHHAJADLOCK-RVDQCCQOSA-N

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.